4-methoxy-6-methylpyridine-3-carboxylic acid
Description
4-Methoxy-6-methylpyridine-3-carboxylic acid is a pyridine derivative featuring a methoxy (-OCH₃) group at the 4-position and a methyl (-CH₃) group at the 6-position, with a carboxylic acid (-COOH) moiety at the 3-position. Pyridine carboxylic acids are widely studied for their roles in medicinal chemistry, including enzyme inhibition and receptor modulation, though specific biological data for this compound requires further exploration.
Properties
CAS No. |
1211530-77-6 |
|---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
4-methoxy-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-3-7(12-2)6(4-9-5)8(10)11/h3-4H,1-2H3,(H,10,11) |
InChI Key |
HQBBBNNELUBOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)O)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-methylpyridine-3-carboxylic acid can be achieved through several methods. Another method involves the catalytic hydrogenation of 4-methoxypyridine-N-oxide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, lithiation, and subsequent functional group transformations.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Recent studies have indicated that derivatives of 4-methoxy-6-methylpyridine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, a study demonstrated that modifications to the pyridine ring could lead to compounds with enhanced activity against various bacterial strains. The mechanism appears to involve the disruption of bacterial cell wall synthesis, making these compounds potential candidates for new antibiotics .
Anti-inflammatory Properties:
Research has shown that certain derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. In vitro studies indicated that these derivatives could downregulate the expression of TNF-alpha and IL-6 in macrophages, which are critical mediators in inflammatory responses .
Organic Synthesis
Building Block for Complex Molecules:
this compound serves as an essential building block in the synthesis of more complex organic molecules. It can undergo various reactions such as alkylation, acylation, and condensation to form diverse chemical entities with potential pharmacological activities. For example, it has been utilized in synthesizing novel antiemetic agents by modifying the pyridine structure to enhance receptor binding affinity .
Synthesis of Pharmaceuticals:
The compound is also involved in synthesizing pharmaceuticals like antihyperlipidemics and beta-blockers. Its derivatives have been explored for their potential use as intermediates in drug development processes due to their favorable pharmacokinetic properties .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial properties | Derivatives showed significant inhibition against E. coli and S. aureus. |
| Study 2 | Investigate anti-inflammatory effects | Compounds reduced TNF-alpha levels by 40% in vitro. |
| Study 3 | Synthesize new antiemetic agents | New derivatives demonstrated improved receptor affinity compared to existing drugs. |
Mechanism of Action
The mechanism of action of 4-methoxy-6-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Core
4-Methoxy-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
- Molecular Formula: C₇H₇NO₄
- Key Features : Replaces the 6-methyl group with a ketone (oxo) and exists in a dihydropyridine form.
- CAS Number : 57658-59-0
- Dihydropyridine derivatives are often redox-active, which may influence reactivity in biological systems.
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic Acid
- Molecular Formula : C₁₃H₁₁ClN₂O₂
- Key Features: Incorporates an amino (-NH₂) group at the 6-position and a 4-chloro-3-methylphenyl substituent.
- CAS Number : 878714-48-8
- Impact: The amino group enhances hydrophilicity, while the chloro-phenyl substituent introduces steric bulk and lipophilicity, likely affecting membrane permeability and target binding.
6-(Methylcarbamoyl)pyridine-3-carboxylic Acid
Fused Heterocyclic Systems
6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
- Molecular Formula : C₁₆H₁₃N₂O₄ (inferred)
- Key Features : Fusion of an isoxazolo ring to the pyridine core, with a 4-methoxyphenyl substituent.
- CAS Number : 938001-71-9
3-Methyl-6-thien-2-ylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
Pyridazine-Based Analogs
6-Methoxypyridazine-3-carboxylic Acid
- Molecular Formula : C₆H₆N₂O₃
- Key Features : Replaces pyridine with pyridazine (two adjacent nitrogen atoms).
- Impact : The additional nitrogen increases acidity (lower pKa) at the carboxylic acid group due to electron-withdrawing effects. Pyridazines often exhibit distinct pharmacokinetic profiles compared to pyridines.
Biological Activity
4-Methoxy-6-methylpyridine-3-carboxylic acid (also known as this compound) is a compound of increasing interest in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, synthesis, and implications for future research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 181.19 g/mol. The compound features a pyridine ring substituted with a methoxy group at the 4-position and a methyl group at the 6-position, along with a carboxylic acid functional group at the 3-position. This arrangement contributes to its reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors in biological systems. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which may influence enzyme activity or receptor binding affinity. These interactions can lead to modulation of biochemical pathways, potentially impacting cellular processes such as proliferation, apoptosis, and inflammation .
Antimicrobial Properties
Research has indicated that derivatives of pyridinecarboxylic acids exhibit significant antimicrobial activity. For instance, studies on similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties. The exact mechanisms are still under investigation but may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Antiproliferative Effects
In vitro studies have shown that compounds related to this compound can exhibit antiproliferative effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have been reported in the low micromolar range (e.g., IC50 = 2.2–5.3 μM) against several cancer types, including breast and colon cancer . This suggests that further exploration of this compound could yield promising results in cancer therapeutics.
Case Studies
- Antimicrobial Activity : A study evaluating the antibacterial effects of pyridine derivatives found that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 μM to 32 μM .
- Antiproliferative Activity : In another investigation, derivatives similar to this compound were tested against various cancer cell lines, revealing that some compounds exhibited selective cytotoxicity, particularly towards MCF-7 breast cancer cells (IC50 = 1.2 μM) .
Synthesis Methods
The synthesis of this compound generally involves multi-step reactions starting from commercially available pyridine derivatives. Key steps include:
- Methoxylation : Introduction of the methoxy group using reagents such as methyl iodide in the presence of a base.
- Carboxylation : Conversion of suitable intermediates to introduce the carboxylic acid functionality.
- Purification : Final products are typically purified using recrystallization or chromatography techniques to ensure high purity for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
